

P2X receptor-1 in different species (e.g., mouse, rat, human)

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An In-depth Technical Guide to the P2X1 Receptor Across Species

Introduction

The P2X1 receptor is a member of the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine triphosphate (ATP).[1] These receptors are trimeric, consisting of three subunits that form a non-selective cation channel.[2][3] Each subunit possesses two transmembrane domains, a large extracellular loop for ligand binding, and intracellular N- and C-termini.[2][4] P2X1 receptors are distinguished by their high affinity for ATP, rapid activation, and fast desensitization kinetics, typically within milliseconds to seconds. [5][6] They exhibit a relatively high permeability to calcium ions (Ca²⁺), making them significant contributors to intracellular calcium signaling.[4][5]

This guide provides a comprehensive overview of the P2X1 receptor in human, rat, and mouse species, focusing on its pharmacology, tissue distribution, signaling pathways, and the experimental protocols used for its study. This information is intended for researchers, scientists, and professionals involved in drug development.

Structure and Function

The P2X1 receptor functions as an ATP-gated cation channel, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, which leads to membrane depolarization and the initiation of various cellular responses.[1][7] The binding of ATP to sites located at the interface between adjacent subunits triggers a conformational change, opening the channel pore.[2][4]



Key functional characteristics of the P2X1 receptor include:

- Rapid Desensitization: Upon continuous exposure to ATP, the P2X1 receptor rapidly desensitizes, a feature that distinguishes it from other P2X subtypes like P2X2, P2X4, and P2X7.[5][6]
- High Calcium Permeability: The P2X1 receptor has a higher fractional calcium current compared to other P2X receptors, making it an important direct source of Ca²⁺ influx.[5] The relative permeability of Ca²⁺ to Na⁺ (PCa/PNa) is approximately 3.9.[4]
- Trafficking and Recycling: Unlike many other P2X receptors, the P2X1 receptor undergoes
 rapid internalization and recycling back to the cell membrane, a process that influences its
 responsiveness.[5][8]

Comparative Pharmacology

The pharmacological profile of the P2X1 receptor shows some variations across species. The tables below summarize the potency of common agonists and antagonists for human, rat, and mouse P2X1 receptors.

Agonist Potency (EC₅₀)

The EC₅₀ value represents the concentration of an agonist that produces 50% of the maximal response. ATP is the endogenous agonist, while α,β -methylene ATP (α,β -meATP) is a stable analog commonly used in research.[5]

Agonist	Human P2X1 (nM)	Rat P2X1 (nM)	Mouse P2X1 (nM)
ATP	56[5]	100 - 300[5]	Not specified
α,β-methylene ATP	99[9]	Not specified	Not specified
BzATP	Most Potent Agonist[5]	Most Potent Agonist[5]	Most Potent Agonist[5]

Note: Data is derived from studies on heterologous expression systems. Values can vary based on experimental conditions.

Antagonist Potency (IC50)



The IC₅₀ value is the concentration of an antagonist that inhibits 50% of the agonist response. NF449 is known as a highly potent and selective P2X1 receptor antagonist.[5][6] Suramin and PPADS are non-selective P2 receptor antagonists that are also active at P2X1.[10]

Antagonist	Human P2X1 (nM)	Rat P2X1 (nM)	Mouse P2X1 (nM)
NF449	0.05 - 66[2][6]	Sub-nanomolar[5]	Not specified
Suramin	~1000[11]	~1000[11]	Not specified
PPADS	~100[11]	~100[11]	Not specified

Note: Potency can differ based on the assay used (e.g., electrophysiology vs. calcium influx). There can be species-specific differences in antagonist affinity. For instance, some antagonists show slightly lower affinity for the human recombinant P2X1 receptor compared to endogenous rat receptors.[11]

Tissue Distribution

The P2X1 receptor is widely expressed across various tissues and cell types in mammals, with its primary roles being in smooth muscle contraction and platelet function.[5][12]



Tissue/Cell Type	Human	Rat	Mouse
Smooth Muscle			
Vas Deferens	High[13]	High[11]	High[5]
Urinary Bladder	High[13][14]	High[11]	High[14]
Arteries	High[13]	High	High[5]
Blood Cells			
Platelets	High[4][13]	Present	Required for thrombosis[15]
Neutrophils	Present[15]	Present	Present[5]
Eosinophils	Present[15]	Not specified	Not specified
Mast Cells	Present[13][15]	Not specified	Not specified
Lymphocytes (T and B cells)	Present[13][15]	Not specified	Not specified
Nervous System			
Enteric Neurons	Not specified	Not specified	Present[16]
Nodose Ganglion Neurons	Not specified	Present[17]	Not specified
Cortical Astrocytes	Not specified	Not specified	Present (as P2X1/5) [18]
Other Tissues			
Pancreatic Islets (δ cells)	Present[16]	Not specified	Present[16]
Heart	Medium[13]	Not specified	Not specified

Signaling Pathways

Foundational & Exploratory

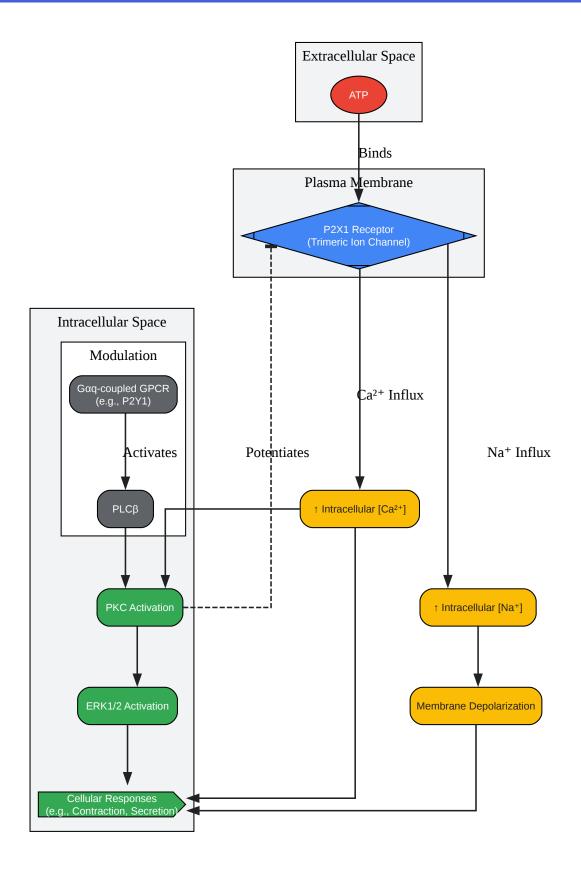




Activation of the P2X1 receptor by ATP initiates a rapid signaling cascade primarily driven by ion influx.

- ATP Binding and Channel Opening: ATP binds to the extracellular domain, causing the trimeric receptor to undergo a conformational change that opens the central ion pore.[1]
- Cation Influx and Depolarization: The open channel allows Na⁺ and Ca²⁺ to flow into the cell, leading to the depolarization of the cell membrane from its resting potential.[4]
- Increased Intracellular Calcium: The influx of Ca²⁺ directly through the channel pore significantly increases the intracellular Ca²⁺ concentration.[7]
- Downstream Cellular Responses: The rise in intracellular Ca²⁺ and membrane depolarization trigger various downstream events, including:
 - Smooth Muscle Contraction: In tissues like the vas deferens and bladder, this leads to muscle contraction.[5]
 - Platelet Activation: In platelets, it contributes to shape change, granule secretion, and aggregation, often in synergy with P2Y receptors.[4]
 - Enzyme Activation: Increased Ca²⁺ can activate signaling cascades involving enzymes
 like Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[7]
- Modulation by G-Protein Coupled Receptors (GPCRs): P2X1 receptor activity can be potentiated by the activation of Gαq-coupled GPCRs, such as the P2Y1 receptor, in a PKC-dependent manner.[4]





P2X1 Receptor Signaling Pathway



Experimental Protocols

Studying the P2X1 receptor involves a variety of techniques to measure ligand binding, ion flux, and channel activity.

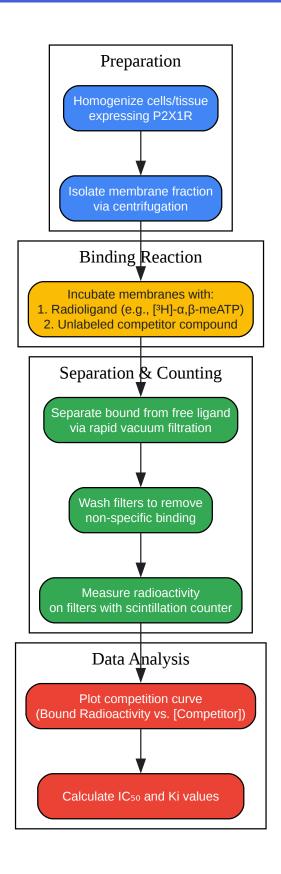
Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[19] It is used to determine the dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of competing, non-labeled compounds.[19]

Methodology:

- Membrane Preparation: Cells or tissues expressing the P2X1 receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor. Protein concentration is determined.[20]
- Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of an unlabeled competitor compound.[2][19]
- Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[19]
- Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The membranes are trapped on the filter, while the free ligand passes through.[19][21]
- Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[20]
- Data Analysis: The data is used to generate competition curves, from which the IC₅₀ of the competitor is calculated. The Ki value is then derived using the Cheng-Prusoff equation.





Radioligand Binding Assay Workflow



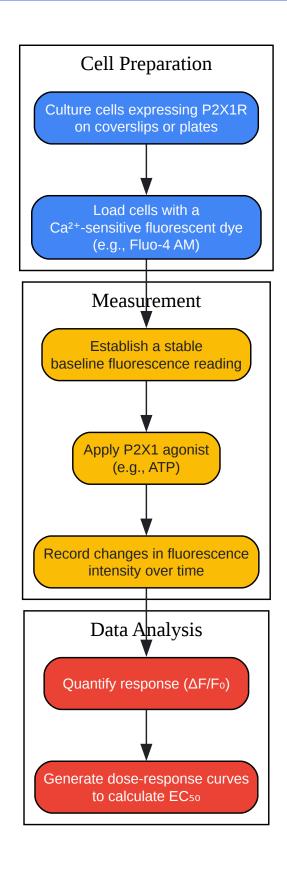
Intracellular Calcium Imaging Assay

This technique measures changes in intracellular Ca²⁺ concentration following receptor activation, providing a functional readout of channel activity.[2]

Methodology:

- Cell Culture: HEK293 or other suitable cells expressing the P2X1 receptor are grown on glass coverslips or in multi-well plates.
- Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The "AM" ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.
- Baseline Measurement: The coverslip or plate is placed on a fluorescence microscope or plate reader. A baseline fluorescence reading is taken before stimulation.
- Agonist Application: A solution containing a P2X1 agonist (e.g., ATP or α,β-meATP) is added to the cells.
- Fluorescence Measurement: Changes in fluorescence intensity are recorded over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration.
- Data Analysis: The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀) to quantify the response. Dose-response curves can be generated to determine agonist EC₅₀ values.





Intracellular Calcium Imaging Workflow



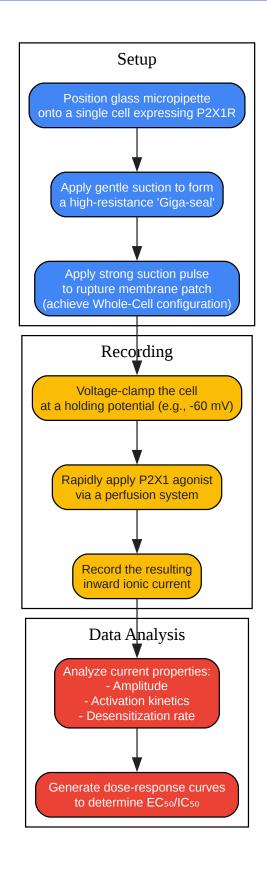
Patch-Clamp Electrophysiology

Patch-clamp is a powerful technique for directly measuring the flow of ions through a channel, providing detailed information about its gating properties and kinetics.[22] The whole-cell configuration is commonly used to record the total current from all P2X1 receptors on a cell.[23] [24]

Methodology:

- Cell Preparation: A single cell expressing P2X1 receptors is identified under a microscope.
- Pipette Positioning: A glass micropipette with a very fine tip, filled with an electrolyte solution, is precisely positioned onto the surface of the cell membrane.
- Giga-seal Formation: Gentle suction is applied to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.[22]
- Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the
 membrane patch, establishing electrical and diffusive continuity between the pipette interior
 and the cell cytoplasm. This allows control of the cell's membrane potential (voltage clamp).
 [22][23]
- Current Recording: The cell is held at a constant voltage (e.g., -60 mV).[23] A P2X1 agonist is rapidly applied to the cell via a perfusion system. The resulting flow of ions through the P2X1 channels is recorded as an electrical current.
- Data Analysis: The amplitude, activation rate, and desensitization rate of the current are analyzed. This data can be used to construct dose-response curves and investigate the effects of antagonists or modulators.





Whole-Cell Patch-Clamp Workflow



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